5-Nitro-3-phenyl-1H-indazole chemical properties and structure
5-Nitro-3-phenyl-1H-indazole chemical properties and structure
An In-Depth Technical Guide to 5-Nitro-3-phenyl-1H-indazole: Chemical Properties, Synthesis, and Applications
Introduction
5-Nitro-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold, a fusion of benzene and pyrazole rings, is recognized as a "privileged" structure in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets. The incorporation of a phenyl group at the 3-position and a nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential for biological activity.
Indazole derivatives are integral to numerous FDA-approved pharmaceuticals, demonstrating a wide spectrum of pharmacological effects including anti-tumor, anti-inflammatory, and antimicrobial activities.[2][3] The nitro group, a potent electron-withdrawing moiety, can enhance the molecule's interaction with biological targets and serves as a key functional group for further chemical modification. This guide provides a comprehensive technical overview of 5-Nitro-3-phenyl-1H-indazole, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-Nitro-3-phenyl-1H-indazole consists of a bicyclic indazole core with a phenyl substituent at position 3 and a nitro group (NO₂) at position 5. The presence of the N-H proton on the pyrazole ring allows for tautomerism, though the 1H-form is generally predominant.
Molecular Structure Diagram
Caption: Molecular structure of 5-Nitro-3-phenyl-1H-indazole.
Physicochemical Data Summary
The key properties of 5-Nitro-3-phenyl-1H-indazole are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 5-nitro-3-phenyl-1H-indazole | [4] |
| CAS Number | 293758-67-5 | [5][6] |
| Molecular Formula | C₁₃H₉N₃O₂ | [4] |
| Molecular Weight | 239.23 g/mol | [4] |
| Appearance | Yellow solid | [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 | [7] |
| ¹H NMR (250 MHz, DMSO-d₆) | δ (ppm): 1-8 (aromatic protons), specific shifts depend on exact conditions. | [4] |
| InChIKey | XTLYDYMVKAGVIN-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
The construction of the 1H-indazole core is a pivotal step in accessing this class of compounds. A robust and efficient method involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[7] This approach offers a direct route to substituted indazoles like 5-Nitro-3-phenyl-1H-indazole.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1H-indazoles.
Experimental Protocol: Synthesis from N-Tosylhydrazone and a Nitroaromatic Compound
This protocol is adapted from a general procedure for the synthesis of 1H-indazoles.[7]
A. Expertise & Rationale: The choice of a strong base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) is critical for the deprotonation of the N-tosylhydrazone, initiating the reaction cascade. Dry N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the dissolution of the reactants and support the ionic intermediates. Conducting the reaction under an inert nitrogen atmosphere is essential to prevent oxidation and other side reactions involving atmospheric oxygen and moisture. The temperature is elevated to provide the necessary activation energy for the cyclization and elimination steps.
B. Step-by-Step Methodology:
-
Preparation: To a 10 mL oven-dried Schlenk tube, add the starting nitroaromatic compound (0.3 mmol) and the corresponding N-tosylhydrazone derived from benzaldehyde (0.36 mmol).
-
Addition of Base: Add the base (Cs₂CO₃ or NaH, 1.08 mmol) to the mixture.
-
Solvent Addition: Under a nitrogen (N₂) atmosphere, add dry DMF (2.0 mL) to the Schlenk tube via syringe.
-
Reaction: Seal the Schlenk tube and stir the solution at the indicated temperature (typically 60-80 °C) for the required time (monitored by TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica-gel column chromatography to yield the pure 5-Nitro-3-phenyl-1H-indazole.
C. Trustworthiness & Self-Validation: The purity and identity of the final product must be rigorously confirmed. This is achieved through a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring all protons and carbons are accounted for with the correct chemical shifts, multiplicities, and integrations.[7]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Reactivity
The chemical reactivity of 5-Nitro-3-phenyl-1H-indazole is dictated by the interplay of its constituent parts:
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Indazole Core: The pyrazole portion of the ring system is relatively electron-rich, while the benzene portion is electron-deficient due to the nitro group. The N1 position is nucleophilic and can be readily alkylated or acylated.[8]
-
Nitro Group (-NO₂): As a strong deactivating and meta-directing group, the nitro group at C5 makes the benzene ring highly resistant to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it (C4 and C6).
-
Phenyl Group (-Ph): The phenyl group at C3 is largely a spectator but can influence the overall conformation and solubility of the molecule. Its electronic effects on the indazole ring are minimal compared to the nitro group.
Reactions such as the bromination of the indazole core have been reported, typically occurring at the C3 position if unsubstituted.[9] However, with the C3 position occupied by a phenyl group, other positions would be targeted in electrophilic substitution, though this is disfavored due to the deactivating nitro group.
Applications in Research and Drug Development
The indazole scaffold is a cornerstone in the development of therapeutics.[3] Derivatives of 5-nitro-1H-indazole have been explored for a variety of pharmacological activities, making 5-Nitro-3-phenyl-1H-indazole a valuable starting material or scaffold for creating libraries of new chemical entities.
-
Anticancer Agents: Many indazole derivatives are potent kinase inhibitors used in oncology.[2][3] The 5-nitro-1H-indazole core has been incorporated into novel carboxamide derivatives that have demonstrated significant anticancer activity.[2][10] These compounds may act by interacting with protein binding sites through hydrogen bonds, hydrophobic contacts, and electrostatic forces.[2]
-
Antimicrobial and Antifungal Activity: The electron-deficient nature of the nitro-substituted ring can be advantageous for antimicrobial activity. Various 5-nitro-1H-indazole derivatives have been synthesized and evaluated as antibacterial and antifungal agents, with some showing promising results against pathogens like Staphylococcus aureus and Aspergillus niger.[3]
-
CNS and Anti-inflammatory Applications: The broader indazole class of compounds is known for its activity in the central nervous system (CNS) and as anti-inflammatory agents.[10][11] While specific studies on 5-Nitro-3-phenyl-1H-indazole are limited, its structural motifs suggest potential for exploration in these areas.
Conclusion
5-Nitro-3-phenyl-1H-indazole is a synthetically accessible and chemically versatile molecule. Its structure, combining the privileged indazole scaffold with functionality-enhancing nitro and phenyl groups, makes it a compound of significant interest for chemical synthesis and medicinal chemistry. The well-defined methods for its synthesis and the clear spectroscopic data available for its characterization provide a solid foundation for its use in research. As the demand for novel therapeutics continues to grow, scaffolds like 5-Nitro-3-phenyl-1H-indazole will remain critical starting points for the design and discovery of new drugs targeting a wide array of diseases.
References
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Bar-Natan, R., & Sella, E. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(2), M982. Available from: [Link]
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(n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available from: [Link]
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Naas, M., Benchidmi, M., Essassi, E. M., Saadi, M., & El Ammari, L. (2019). 1-Methyl-5-Nitro-3-Phenyl-1h-Indazole. IUCrData, 4(1). Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 14216-14228. Available from: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
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(2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23847. Available from: [Link]
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